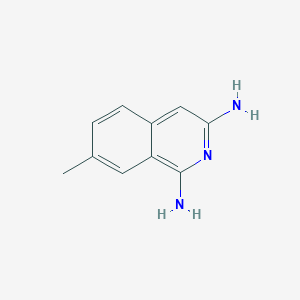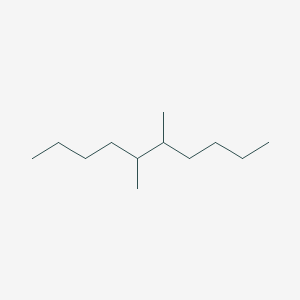
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, also known as COME, is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a cyclopropane fatty acid methyl ester, which is a type of lipid that contains a cyclopropane ring in its structure.
Aplicaciones Científicas De Investigación
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been found to have several potential applications in scientific research, including as a tool for studying lipid metabolism and as a therapeutic agent for various diseases. Studies have shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can modulate the expression of genes involved in lipid metabolism, which could lead to the development of new treatments for obesity and other metabolic disorders. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester is not fully understood, but it is believed to involve the modulation of lipid metabolism and the inhibition of inflammatory pathways. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have several biochemical and physiological effects, including the modulation of lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. Studies have also shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester in lab experiments include its unique structure and potential applications in scientific research. However, there are also limitations to using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including the development of new therapeutic agents for metabolic disorders and cancer, the optimization of the synthesis method to improve yield and purity, and the investigation of the mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester. Additionally, the potential use of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester as a biomarker for lipid metabolism disorders and cancer could be explored.
Métodos De Síntesis
The synthesis of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves the reaction of octylmagnesium bromide with cyclopropanecarboxylic acid, followed by the esterification of the resulting cyclopropaneoctanoic acid with methanol. This method has been optimized to produce high yields of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester with excellent purity.
Propiedades
Número CAS |
10152-62-2 |
|---|---|
Nombre del producto |
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester |
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
Clave InChI |
WKDUVICSOMXTKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



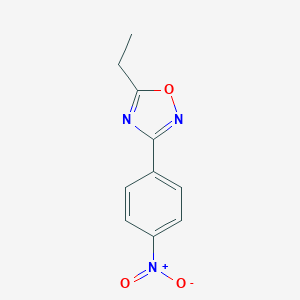
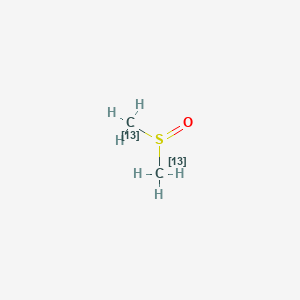

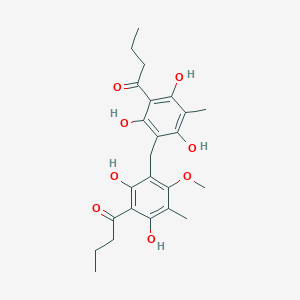
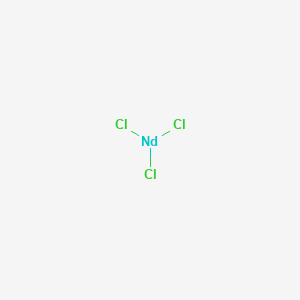


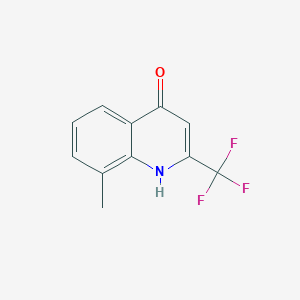
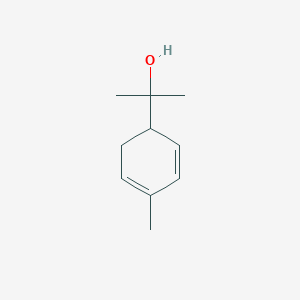
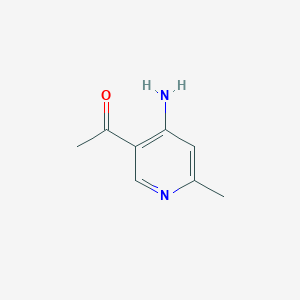
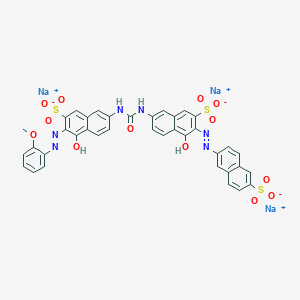
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
